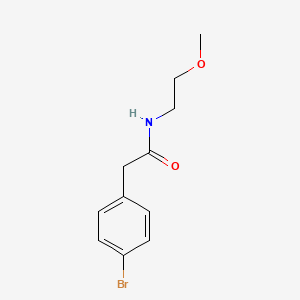
2-(1H-benzimidazol-2-ylthio)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)cyclohexanone, also known as BHCK, is a chemical compound that has gained significant attention in the field of scientific research. BHCK is a heterocyclic compound that contains a benzimidazole ring and a cyclohexanone ring. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the replication of certain viruses by interfering with viral replication machinery. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-ylthio)cyclohexanone has several advantages as a compound for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have various biochemical and physiological effects. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively non-toxic, making it a promising compound for further research.
However, there are also some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively unstable, which can make it difficult to store and handle.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)cyclohexanone. One potential direction is to further investigate its potential as an anticancer agent. Another potential direction is to investigate its potential as an antiviral agent, particularly in the context of emerging viral diseases. Additionally, further research could be done to investigate the mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone and its potential as an anti-inflammatory agent. Finally, research could be done to develop more stable and soluble analogs of 2-(1H-benzimidazol-2-ylthio)cyclohexanone that could be used in a wider range of experiments.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a promising compound for scientific research due to its various biochemical and physiological effects. It has been studied for its potential as an anticancer, antiviral, and anti-inflammatory agent. While there are some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments, there are also several future directions for research on this compound. With further research, 2-(1H-benzimidazol-2-ylthio)cyclohexanone could potentially be developed into a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone involves the reaction of cyclohexanone with o-phenylenediamine, followed by the reaction with sulfur to form the benzimidazole ring. The final product is obtained by the reaction of the intermediate with thionyl chloride. The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have several applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-11-7-3-4-8-12(11)17-13-14-9-5-1-2-6-10(9)15-13/h1-2,5-6,12H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANEDGITFZGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)



![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)


![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
